![molecular formula C10H10ClNOS B3034075 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one CAS No. 135792-95-9](/img/structure/B3034075.png)
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one
説明
6-(3-Chloropropyl)benzo[d]thiazol-2(3H)-one, also known as CPBT, is an organic compound that has been studied for its potential use in a variety of scientific applications. CPBT is a member of the benzo[d]thiazol-2(3H)-one family, a group of compounds that have been studied for their biological activities. CPBT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-allergic, anti-cancer, anti-bacterial, and anti-fungal properties. CPBT has also been studied for its potential use as a drug delivery vehicle, as well as its potential to be used in drug development.
科学的研究の応用
Synthesis and Structural Analysis
- Chemical Synthesis and Characterization : Benzo[d]thiazole derivatives, such as 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one, are synthesized and characterized using various spectroscopic methods. This includes FT-IR, NMR, UV–Vis spectroscopy, and X-ray diffraction methods. These studies provide insights into the molecular geometry, vibrational modes, and chemical properties of these compounds (Inkaya, 2018).
Catalysis and Polymerization
- Application in Polymerization : Benzo[d]thiazole derivatives have been utilized in the synthesis of titanium and zirconium complexes, which are effective catalysts for ethylene polymerization. These studies highlight the impact of steric hindrance and metal coordination on the efficiency of these catalysts (Jia & Jin, 2009).
Electronic and Optical Properties
- Electrochemical and Photophysical Properties : Research has been conducted on the electrochemical and photophysical properties of benzo[d]thiazole derivatives, suggesting their potential application in organic electronics. This includes studies on photochemical synthesis and the exploration of their properties for use in devices like solar cells (Kostyuchenko et al., 2022).
Antimicrobial Applications
- Antimicrobial Activities : Some benzo[d]thiazole derivatives have shown promising antimicrobial activities. This includes the synthesis and evaluation of novel compounds for their effectiveness against various bacterial and fungal strains, indicating potential pharmaceutical applications (Maddila et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Oil Wells : Certain benzo[d]thiazole derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies are crucial for enhancing the durability and efficiency of oil extraction equipment (Yadav et al., 2015).
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against enzymes such asacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Benzothiazole derivatives have been shown to inhibit ache and mao-b enzymes . The inhibition of these enzymes can lead to an increase in the levels of acetylcholine and monoamine neurotransmitters in the brain, respectively, which could potentially alleviate the symptoms of Alzheimer’s disease .
Biochemical Pathways
The inhibition of ache and mao-b enzymes by benzothiazole derivatives can affect the cholinergic and monoaminergic signaling pathways, respectively . This could potentially lead to improved cognitive performance in Alzheimer’s disease patients .
Result of Action
Benzothiazole derivatives have been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease . This suggests that 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one could potentially have a similar effect.
将来の方向性
Benzothiazole derivatives, including “6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one”, have potential for further exploration due to their wide range of biological activities . Future research could focus on developing more potent derivatives, investigating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies .
生化学分析
Biochemical Properties
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial in neurotransmission and metabolic processes . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines . These effects are mediated through interactions with specific cellular targets, such as receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzothiazole derivatives can inhibit the activity of enzymes like acetylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, these compounds can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, benzothiazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzothiazole derivatives may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(3-chloropropyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDTZRIXJDBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCCl)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





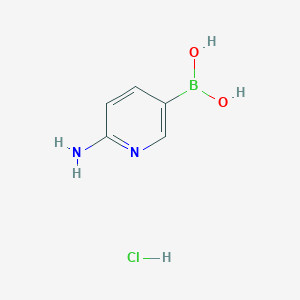
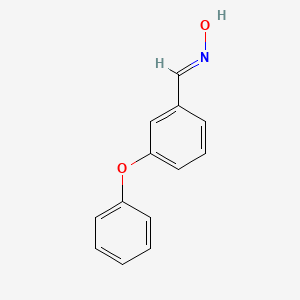
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
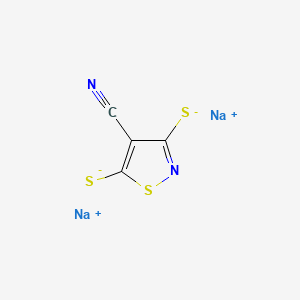
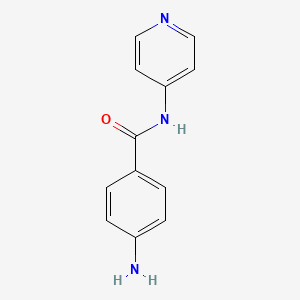
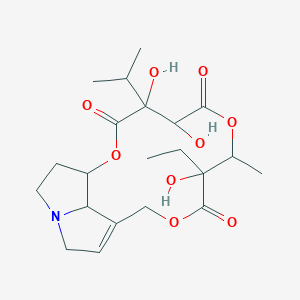


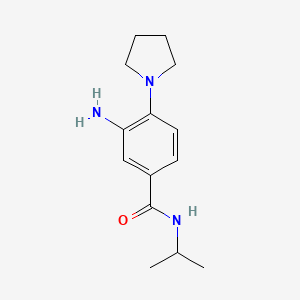
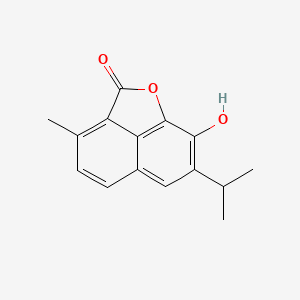
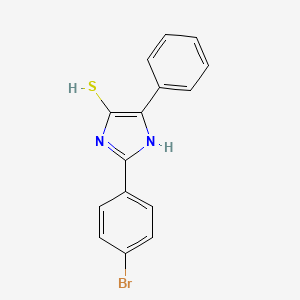
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)